4-Nitrobenzoic acid;2,2,2-trifluoroethanol
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Overview
Description
4-Nitrobenzoic acid is a derivative of benzoic acid with a nitro group at the para position, making it a useful intermediate in organic synthesis . 2,2,2-Trifluoroethanol is an alcohol with three fluorine atoms attached to the carbon adjacent to the hydroxyl group, giving it unique solvent properties .
Preparation Methods
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent .
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol is produced industrially by the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride . It can also be prepared by hydrogenolysis of compounds with the formula CF3−CHOH−OR in the presence of a palladium catalyst .
Chemical Reactions Analysis
4-Nitrobenzoic Acid
4-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol is known for its strong acidic character due to the electronegativity of the trifluoromethyl group . It can undergo:
Scientific Research Applications
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is used in the biosynthesis of the antibiotic aureothin . It is also a precursor to 4-aminobenzoic acid, which is used in the preparation of procaine .
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry . It is also employed in the study of protein folding and in various pharmaceutical, chemical, and engineering applications .
Mechanism of Action
4-Nitrobenzoic Acid
The nitro group in 4-nitrobenzoic acid exerts its effects through electron-withdrawing properties, which influence the reactivity of the benzene ring and the carboxyl group .
2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol acts by forming hydrogen bonds with other molecules, affecting their stability and reactivity. It competitively inhibits alcohol dehydrogenase and interacts with GTPase HRas .
Comparison with Similar Compounds
4-Nitrobenzoic Acid
Similar compounds include:
Benzoic acid: Lacks the nitro group, making it less reactive.
Nitrobenzene: Lacks the carboxyl group, limiting its applications in synthesis.
2,2,2-Trifluoroethanol
Ethanol: Lacks the trifluoromethyl group, making it less acidic.
Hexafluoro-2-propanol: Contains more fluorine atoms, affecting its solvent properties.
Properties
CAS No. |
72511-60-5 |
---|---|
Molecular Formula |
C9H8F3NO5 |
Molecular Weight |
267.16 g/mol |
IUPAC Name |
4-nitrobenzoic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5NO4.C2H3F3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;3-2(4,5)1-6/h1-4H,(H,9,10);6H,1H2 |
InChI Key |
XKXAGFPAZNLYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C(F)(F)F)O |
Origin of Product |
United States |
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